molecular formula C17H17BrO B1272320 3-Bromo-4'-n-butylbenzophenone CAS No. 844879-33-0

3-Bromo-4'-n-butylbenzophenone

Cat. No.: B1272320
CAS No.: 844879-33-0
M. Wt: 317.2 g/mol
InChI Key: WNMIRAAPSOZXCV-UHFFFAOYSA-N
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Description

3-Bromo-4’-n-butylbenzophenone is an organic compound with the molecular formula C₁₇H₁₇BrO and a molecular weight of 317.22 g/mol . It is a derivative of benzophenone, where a bromine atom is substituted at the 3-position and a butyl group is attached to the 4’-position of the benzophenone core. This compound is primarily used in research settings and has various applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-n-butylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-bromobenzoyl chloride with 4-n-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

While specific industrial production methods for 3-Bromo-4’-n-butylbenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-n-butylbenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Major Products Formed

Scientific Research Applications

3-Bromo-4’-n-butylbenzophenone is utilized in several scientific research fields:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Pharmaceutical Research: Explored as a potential lead compound for drug development

Mechanism of Action

The mechanism of action of 3-Bromo-4’-n-butylbenzophenone is not well-documented. like other benzophenone derivatives, it may interact with various molecular targets through its carbonyl and bromine functionalities. These interactions could involve hydrogen bonding, van der Waals forces, and halogen bonding, influencing the compound’s biological activity and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-3’,4’-difluorobenzophenone
  • 3-Bromo-3’,5’-difluorobenzophenone
  • 3-Bromo-3’,4’-dichlorobenzophenone
  • 3-Bromo-4’-iso-propylbenzophenone
  • 3-Bromo-4’-ethylbenzophenone
  • 3-Bromo-4’-n-propylbenzophenone

Uniqueness

3-Bromo-4’-n-butylbenzophenone is unique due to the presence of both a bromine atom and a butyl group, which can significantly influence its chemical reactivity and physical properties. The butyl group increases the compound’s hydrophobicity, while the bromine atom provides a site for further functionalization through substitution reactions .

Properties

IUPAC Name

(3-bromophenyl)-(4-butylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-2-3-5-13-8-10-14(11-9-13)17(19)15-6-4-7-16(18)12-15/h4,6-12H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMIRAAPSOZXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373590
Record name 3-Bromo-4'-n-butylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-33-0
Record name (3-Bromophenyl)(4-butylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4'-n-butylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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